Ethyl 2-Fluoropropionate

描述

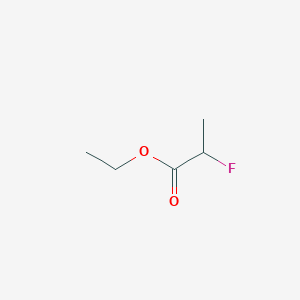

Ethyl 2-Fluoropropionate is an organic compound with the molecular formula C5H9FO2. It is a colorless to light yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-Fluoropropionate can be synthesized through several methods. One common method involves the reaction of ethyl propionate with a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the esterification of 2-fluoropropionic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the β-position undergoes substitution with nucleophiles under controlled conditions.

Key Findings:

-

Reagents/Conditions :

-

Products :

Table 1: Substitution Reaction Parameters

Hydrolysis Reactions

The ester group is hydrolyzed to produce 2-fluoropropionic acid, a precursor for pharmaceuticals and agrochemicals.

Key Findings:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Table 2: Hydrolysis Reaction Outcomes

| Condition | Reagent | Temperature (°C) | Product | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| Acidic | H₂SO₄, anhydrous ethanol | 50–170 | 2-Fluoropropionic acid | 80–98 | ≥98 | |

| Basic | NaOH, H₂O | 25–100 | Sodium 2-fluoropropionate | 75–90 | ≥95 |

Industrial-Scale Reaction Optimization

Industrial methods prioritize cost efficiency and enantioselectivity:

Key Industrial Processes:

-

One-Step Fluorination :

-

Co-Production with Ethyl Difluoroacetate :

Stability and Byproduct Formation

Side reactions are minimized through optimized conditions:

科学研究应用

Chemistry

Ethyl 2-Fluoropropionate serves as a valuable building block in organic synthesis. Its unique structure allows for the preparation of various fluorinated compounds, which are essential in developing new materials and pharmaceuticals.

Common Reactions:

- Nucleophilic Substitution: Produces substituted propionates.

- Reduction: Yields 2-Fluoropropanol.

- Oxidation: Forms 2-Fluoropropionic acid.

Biology

In biological research, this compound is utilized in synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. It has been particularly noted for its role in studying nicotinic acid receptor mechanisms, which are crucial for understanding metabolic pathways associated with dyslipidemia.

Case Study:

A study demonstrated the synthesis of potent nicotinic acid receptor agonists using this compound as a reagent, highlighting its potential therapeutic applications in managing lipid levels in patients .

Medicine

This compound is investigated for its potential use in pharmaceutical development. It acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting specific enzymes or receptors.

Research Findings:

Research has shown that derivatives synthesized from this compound exhibit significant biological activity, making them candidates for further drug development .

Industry

In industrial applications, this compound is employed as a solvent in lithium secondary batteries, enhancing ionic conductivity and discharge capacities. Its use improves battery performance, making it an important component in energy storage technologies.

Performance Data:

Studies indicate that incorporating this compound into battery formulations significantly boosts discharge capacity after multiple cycles .

作用机制

The mechanism of action of Ethyl 2-Fluoropropionate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of esters, leading to the formation of 2-fluoropropionic acid. This acid can then participate in metabolic pathways, potentially inhibiting or modifying enzyme activity due to the presence of the fluorine atom .

相似化合物的比较

Ethyl 2-Fluoropropionate can be compared with other fluorinated esters such as:

Ethyl 2-Fluoroacetate: Similar in structure but with a different carbon chain length.

Ethyl 3-Fluoropropionate: An isomer with the fluorine atom on the third carbon instead of the second.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific placement of the fluorine atom, which can significantly influence its reactivity and interaction with biological systems compared to its isomers and analogs .

生物活性

Ethyl 2-fluoropropionate (C5H9FO2) is a fluorinated organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a propanoate backbone with a fluorine atom attached to the second carbon. The presence of fluorine significantly alters the compound's reactivity and interaction with biological systems compared to its non-fluorinated counterparts.

Synthesis Methods:

- Esterification : this compound can be synthesized by esterifying 2-fluoropropionic acid with ethanol in the presence of sulfuric acid.

- Fluorination : Another method involves the fluorination of ethyl propionate using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxofluor, achieving high yields and enantioselectivity.

Pharmacological Properties

This compound exhibits various pharmacological properties, making it a valuable intermediate in drug development. Its unique structure allows it to participate in:

- Enzyme Inhibition : It is employed in synthesizing enzyme inhibitors, which can modulate biological pathways by inhibiting specific enzymes involved in disease processes.

- Receptor Agonism : The compound is also used to develop receptor agonists that can activate specific biological receptors, potentially leading to therapeutic effects.

Toxicological Profile

This compound has been classified as a hazardous substance due to its irritant properties. It is essential to handle it with care, considering its potential toxic effects on human health and the environment .

The mechanism of action for this compound largely depends on its role as an intermediate in organic synthesis. Its fluorine atom can influence the compound's metabolic stability and interaction with biological targets. Studies indicate that fluorinated compounds often exhibit altered pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-fluorinated analogs .

Case Studies and Research Findings

- Fluorine Metabolism Studies : this compound has been utilized as a probe molecule to investigate fluorine metabolism in biological systems. Research indicates that the incorporation of fluorine can enhance the metabolic stability of compounds, making them more suitable for therapeutic applications .

- Anticancer Applications : Preliminary studies suggest that fluorinated esters like this compound may serve as prodrugs that are selectively activated in cancerous tissues. This selectivity could lead to targeted therapies with reduced side effects compared to conventional chemotherapeutics .

- Neuropharmacological Potential : Some research has explored the potential of this compound in neuropharmacology, indicating that it may possess anxiolytic properties similar to those of established benzodiazepines but with fewer side effects due to its unique chemical structure .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C5H9FO2 |

| Log P (octanol-water partition) | ~1.21 |

| BBB Permeability | Yes |

| CYP Inhibition | No |

| Toxicity Classification | Hazardous |

属性

IUPAC Name |

ethyl 2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMITNOQNBVSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-43-9 | |

| Record name | 349-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-Fluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Ethyl 2-Fluoropropionate be used as a reagent in organic synthesis?

A2: Yes, this compound can act as a substrate in nucleophilic substitution reactions. Specifically, it has proven effective in synthesizing both diastereomers with high stereochemical control []. This reaction utilizes a polymer-supported fluoride reagent, providing a source of "naked" fluoride ions that facilitate a clean SN2 reaction mechanism [].

Q2: Can this compound be used as a monomer in plasma polymerization for surface modification?

A3: Surprisingly, while fluorine is generally considered a poor leaving group for Atom Transfer Radical Polymerization (ATRP), research shows that this compound can be effectively utilized as a monomer in plasma polymerization for surface modification via ARGET ATRP []. When plasma-deposited onto glass discs using RF glow discharge plasma, this compound forms coatings capable of initiating the growth of 2-Hydroxyethyl Methacrylate (HEMA) polymer brushes []. This finding highlights the potential of this compound in surface modification applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。